3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine hydrochloride
Description
3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine hydrochloride (CAS: 1220036-68-9) is a pyrrolidine derivative characterized by a 3,5-dimethoxybenzyloxy substituent. Its molecular formula is C₁₃H₂₀ClNO₃, with a molar mass of 273.76 g/mol . The compound is classified as an irritant under hazard guidelines, necessitating careful handling during synthesis and application . Its structure combines a pyrrolidine ring (a five-membered amine heterocycle) with a benzyloxy group modified by methoxy substituents at the 3,5-positions of the aromatic ring.
Properties
IUPAC Name |
3-[(3,5-dimethoxyphenyl)methoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3.ClH/c1-15-12-5-10(6-13(7-12)16-2)9-17-11-3-4-14-8-11;/h5-7,11,14H,3-4,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKIRCRHGWNXOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)COC2CCNC2)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a 3,5-dimethoxybenzyl group. Its molecular formula is C12H17ClN2O3, and it exhibits solubility in various organic solvents. Understanding its structure is crucial for elucidating its biological functions.
The biological activity of this compound primarily involves modulation of neurotransmitter systems. It has been suggested that the compound interacts with various receptors, including:
- Muscarinic Acetylcholine Receptors (mAChRs) : It may act as an antagonist at specific subtypes, influencing cholinergic signaling pathways.
- Serotonin Receptors : The compound potentially affects serotoninergic transmission, which is critical in mood regulation and cognitive functions.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
Antidepressant Effects
Research indicates that this compound may possess antidepressant-like activity. It likely influences serotonin pathways, similar to established antidepressants. A study indicated that it could enhance neurotransmission in brain regions associated with mood regulation.
Cytotoxicity and Cancer Research
Preliminary investigations into the cytotoxic effects of this compound on cancer cell lines have shown promising results. The compound reduced cell viability in several cancer types, indicating potential as an anticancer agent.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating significant antimicrobial activity.
Study 2: Antidepressant-Like Effects
A behavioral study involving animal models assessed the effects of the compound on depressive-like behaviors. Results indicated a significant reduction in immobility time in the forced swim test, suggesting its potential as an antidepressant.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
3-(3,4-Dimethylphenoxy)pyrrolidine Hydrochloride
- Molecular Formula: Estimated as C₁₂H₁₇NO·HCl (inferred from substituents) .
- Molar Mass : ~227.46 g/mol (calculated).
- Key Differences: Substituents: Features a 3,4-dimethylphenoxy group directly attached to pyrrolidine, contrasting with the 3,5-dimethoxybenzyloxy group in the target compound. Polarity: The methoxy groups in the target compound increase hydrophilicity compared to the methyl groups in the analog.
Pioglitazone Hydrochloride
- Molecular Formula : C₁₉H₂₀N₂O₃S·HCl .
- Molar Mass : 428.91 g/mol.
- Key Differences: Core Structure: Contains a thiazolidine-2,4-dione ring instead of pyrrolidine. Functional Groups: Includes an ethoxybenzyl moiety and a pyridine derivative, making it structurally distinct from pyrrolidine-based compounds.
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
- Molecular Formula: C₇H₁₁NO₃ .
- Molar Mass : 157.17 g/mol.
- Key Differences: Functional Groups: Features a ketone and carboxylic acid group, unlike the ether-linked aromatic substituent in the target compound.
Data Table: Comparative Analysis
Solubility and Lipophilicity
- The hydrochloride salt form of both the target compound and its dimethylphenoxy analog enhances water solubility, a common trait for amine derivatives .
Hazard Profiles
- Both 3-[(3,5-Dimethoxybenzyl)oxy]pyrrolidine HCl and 3-(3,4-Dimethylphenoxy)pyrrolidine HCl are classified as irritants, requiring precautions to avoid inhalation or skin contact .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
